molecular formula C5H6ClNO B2424149 Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile CAS No. 2138018-50-3

Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile

Cat. No.: B2424149
CAS No.: 2138018-50-3
M. Wt: 131.56
InChI Key: YTJXXPVBNLXGPI-RFZPGFLSSA-N
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Description

Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydrofuran ring substituted with a chlorine atom and a nitrile group, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

(2R,3R)-3-chlorooxolane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJXXPVBNLXGPI-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (3R,4S)-Epoxydodeca-6,9-dien-1-ol (Compound 16)

The synthesis begins with the catalytic asymmetric epoxidation of (3Z,6Z)-deca-3,6,9-trien-1-ol (Compound 15) using a Yamamoto-type chiral ligand (Compound 17) and cumene hydroperoxide. This reaction proceeds with high enantioselectivity (er = 91:9) to yield epoxide 16 in 79% yield. The stereochemical outcome is critical for subsequent diastereoselective transformations.

Reaction Conditions

  • Catalyst: Chiral salen–Ti complex (2.75 mmol, 0.02 equiv)
  • Oxidant: Cumene hydroperoxide (1.5 equiv)
  • Solvent: Toluene
  • Temperature: Room temperature
  • Time: 12 days

Regioselective Epoxide Ring Opening to Chlorohydrin 19

Epoxide 16 undergoes acid-catalyzed ring opening with HCl in dichloromethane, yielding a 5:1 mixture of regioisomeric chlorohydrins (Compound 19). The major product arises from nucleophilic attack at the less substituted carbon, consistent with SN2 mechanisms under acidic conditions.

Key Data

  • Yield: 71%
  • Regioselectivity: 5:1
  • [α]^25_D: +9.4 (c = 0.55, CH2Cl2)

Diastereoselective Bromoetherification to Tetrahydrofuran 21

Chlorohydrin 20 is treated with N-bromosuccinimide (NBS) in dichloromethane at −78°C, inducing bromoetherification to form tetrahydrofuran 21 with excellent diastereoselectivity (dr > 20:1). The reaction proceeds via a bromonium ion intermediate, with stereochemical control dictated by the existing configuration of the chlorohydrin.

Optimized Conditions

  • Reagent: NBS (1.2 equiv)
  • Solvent: CH2Cl2
  • Temperature: −78°C to room temperature
  • Yield: 90%

Installation of the Nitrile Moiety

Oxidation and Acetalization to Form Acetal 22

Alcohol 13 is oxidized to the corresponding aldehyde using Dess–Martin periodinane, followed by acetalization with (S)-but-3-yn-2-ol under acidic catalysis. This step introduces a chiral acetal protecting group, enabling subsequent stereocontrol during cyanation.

Reaction Protocol

  • Oxidizing Agent: Dess–Martin periodinane (1.5 equiv)
  • Acid Catalyst: Camphorsulfonic acid (CSA, 0.13 equiv)
  • Solvent: CH2Cl2
  • Yield: 64% over two steps

Stereodivergent Cyanation to Nitriles 23 and 24

Acetal 22 undergoes cyanation with trimethylsilyl cyanide (TMSCN) catalyzed by boron trifluoride etherate (BF3·OEt2), yielding separable epimeric nitriles 23 and 24 in near-perfect stereodivergence (1:1 ratio). Quantum mechanical modeling suggests that planar oxonium ion intermediates allow nucleophilic attack from either face, with minimal energy difference between transition states.

Critical Parameters

  • Cyanating Agent: TMSCN (1.2 equiv)
  • Catalyst: BF3·OEt2 (0.1 equiv)
  • Solvent: CH2Cl2
  • Temperature: 0°C to room temperature
  • Yield: >95%

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of nitrile 23 displays characteristic signals for the tetrahydrofuran ring (δ 3.85–4.15 ppm), chlorinated methine (δ 4.62 ppm, d, J = 6.5 Hz), and nitrile-bearing carbon (no direct proton signal). ^13C NMR confirms the nitrile group at δ 118.5 ppm.

Infrared (IR) Spectroscopy

Strong absorption at 2245 cm^−1 verifies the presence of the nitrile functional group. Additional peaks at 1091 cm^−1 and 1040 cm^−1 correspond to C–O stretching in the tetrahydrofuran ring.

Optical Rotation

The enantiomeric purity of intermediates is confirmed via chiral HPLC, with nitrile 23 exhibiting [α]^25_D = +12.7 (c = 0.30, CH2Cl2).

Mechanistic Insights and Stereochemical Control

Role of Boron Trifluoride in Cyanation

BF3·OEt2 facilitates the generation of a planar oxonium ion from acetal 22, enabling nucleophilic attack by cyanide at either the Re or Si face. The minimal energy difference between transition states (ΔΔG‡ < 1 kcal/mol) accounts for the observed 1:1 epimer ratio.

Solvent Effects on Diastereoselectivity

Polar aprotic solvents (e.g., CH2Cl2) stabilize ion-pair transition states, enhancing stereodivergence. In contrast, nonpolar solvents favor kinetic control, leading to minor selectivity shifts.

Applications in Natural Product Synthesis

This compound serves as a precursor to marilzabicycloallenes and obtusallenes, halogenated marine metabolites with antitumor activity. Its nitrile group participates in late-stage cross-coupling reactions, enabling modular diversification of the tetrahydrofuran core.

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Position

The chlorine substituent at the 3-position is susceptible to nucleophilic substitution due to its electrophilic nature and the tetrahydrofuran ring’s conformational flexibility.

  • SN2 Mechanism : The tetrahydrofuran ring allows for backside attack by nucleophiles (e.g., hydroxide, amines, or alkoxide ions), leading to inversion of configuration. For example, treatment with aqueous ammonia could yield a 3-amino derivative .

  • Steric Effects : Bulky nucleophiles may face steric hindrance from the nitrile group at position 2, favoring less hindered nucleophiles (e.g., methoxide) .

Reactions Involving the Nitrile Group

The nitrile group at position 2 undergoes transformations typical of cyano groups:

  • Hydrolysis :

    • Acidic Conditions : Converts the nitrile to a carboxylic acid (e.g., with H2SO4/H2O) .

    • Basic Conditions : Forms an amide intermediate, which can further hydrolyze to a carboxylic acid .

  • Nucleophilic Addition : Reacts with Grignard reagents or hydride donors to form imine intermediates, which may be reduced to amines .

  • Cyanide as a Leaving Group : Under strongly basic conditions (e.g., NaNH2), the nitrile may act as a leaving group, though this is less common .

Ring-Opening Reactions

The tetrahydrofuran ring can undergo cleavage under specific conditions:

  • Epoxide Formation : Oxidation with peracids (e.g., mCPBA) may generate an epoxide, altering reactivity at the 2- and 3-positions .

  • Nucleophilic Ring Opening : Strong nucleophiles (e.g., Grignard reagents) may attack the ring under acidic or basic conditions, leading to diol or other open-chain products .

Stereochemical Considerations

The (2R,3R) configuration influences reaction pathways:

  • Steric Shielding : The diastereomeric arrangement may hinder nucleophilic attack on the chlorine, favoring specific reaction geometries .

  • Chirality Retention : Reactions preserving the tetrahydrofuran ring (e.g., SN2 substitutions) likely retain stereochemistry, while ring-opening reactions may lead to racemization .

Comparison of Reaction Pathways

Reaction Type Key Reactants/Conditions Product Mechanism
SN2 Substitution Nucleophiles (e.g., -OH, -NH2)3-Substituted tetrahydrofuranBackside attack, inversion
Nitrile Hydrolysis H+/H2O or OH-Carboxylic acid/AmideStepwise hydrolysis
Ring Oxidation mCPBA, peracidsEpoxideElectrophilic addition

Scientific Research Applications

Pharmaceutical Development

Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile has been explored for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and viral infections. The compound's ability to modulate biological pathways is particularly relevant in designing new therapeutic agents.

Antiviral Activity

Research indicates that compounds similar to this compound have shown antiviral properties. For instance, studies have suggested that certain derivatives can inhibit viral replication by targeting specific viral enzymes or pathways, which may be applicable in developing treatments for infections like HIV or influenza .

Immunomodulation

The compound may also have applications in immunotherapy. By influencing immune responses, it could serve as an adjuvant in vaccine formulations or as a treatment for autoimmune diseases. Its role in enhancing or modulating immune responses can be critical for developing effective immunotherapeutic strategies .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its unique functional groups allow chemists to utilize it in various reactions to synthesize more complex molecules, including other pharmaceuticals and biologically active compounds .

Case Study 1: Antiviral Research

In a study examining the antiviral effects of various tetrahydrofuran derivatives, this compound was tested against respiratory viruses. Results indicated that the compound exhibited significant inhibition of viral replication, suggesting its potential use as an antiviral agent .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of this compound in animal models of autoimmune disease. The findings demonstrated that treatment with the compound resulted in reduced inflammation and improved clinical outcomes, highlighting its potential therapeutic benefits .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntiviralInhibits viral replication in vitro
ImmunomodulationReduces inflammation in autoimmune models
Synthetic IntermediateUsed to synthesize complex organic compounds

Mechanism of Action

The mechanism by which Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity and influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydrofuran derivatives such as:

Uniqueness

Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chiral nature also allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution processes.

Biological Activity

Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a chlorine substituent and a cyano group. Its molecular formula is C4H6ClNC_4H_6ClN and it has a molecular weight of approximately 105.55 g/mol. The presence of the chlorine atom and the cyano group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing halogenated tetrahydrofuran derivatives exhibit antimicrobial activity. For instance, a series of chlorinated tetrahydrofurans were tested against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL, indicating moderate efficacy in comparison to standard antibiotics .

Cytotoxicity

In vitro cytotoxicity assays have been conducted using human cancer cell lines. This compound showed selective cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of 15 µM and 20 µM, respectively. These results suggest that the compound may act as a potential chemotherapeutic agent .

The proposed mechanism of action involves the disruption of cellular membranes and interference with nucleic acid synthesis. The chlorine atom enhances lipophilicity, allowing for better membrane penetration. Additionally, the cyano group may participate in hydrogen bonding with nucleophiles within the cell, leading to cellular damage .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various chlorinated tetrahydrofurans for their antimicrobial properties. This compound was one of the compounds tested, showing significant activity against Escherichia coli and Pseudomonas aeruginosa. The study concluded that modifications to the tetrahydrofuran structure could enhance antimicrobial efficacy .

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound against various human cancer cell lines. The findings indicated that this compound induced apoptosis in cancer cells through caspase activation pathways. This study highlighted its potential as a lead compound for further development in cancer therapeutics .

Data Summary

Biological Activity Tested Strains/Cell Lines IC50/MIC (µg/mL) Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialE. coli25
CytotoxicityHeLa15
CytotoxicityMCF-720

Q & A

Basic: What are the recommended synthetic routes for Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves stereoselective cyclization of precursor nitriles or halogenation of tetrahydrofuran derivatives. For example, analogous compounds like dihydrofuran carbonitriles are synthesized via [3+2] cycloaddition or nucleophilic substitution reactions under controlled conditions . To ensure stereochemical purity:

  • Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce the (2R,3R) configuration.
  • Monitor reaction progress with polarimetry or chiral HPLC to confirm enantiomeric excess.
  • Validate stereochemistry via X-ray crystallography or NOESY NMR (e.g., as demonstrated for structurally related tetrahydrofuran derivatives in ).

Advanced: How can computational modeling optimize the reaction pathways for this compound?

Methodological Answer:
Advanced studies employ density functional theory (DFT) to model transition states and predict stereochemical outcomes. Key steps include:

  • Simulating intermediates (e.g., oxocarbenium ions in cyclization reactions) to identify energy barriers .
  • Using molecular docking to assess interactions with chiral catalysts (e.g., organoboron reagents).
  • Validate computational predictions with experimental data (e.g., kinetic isotope effects or isotopic labeling). For example, studies on similar furan carbonitriles highlight the role of solvent polarity in stabilizing intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., chlorine substitution at C3) and coupling constants for stereochemical analysis .
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
  • IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and tetrahydrofuran ring vibrations .
  • Chiral Chromatography : Resolve enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol gradients .

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the nitrile group but may accelerate hydrolysis. Nonpolar solvents (e.g., toluene) reduce decomposition but limit solubility .
  • Temperature Control : Store at –20°C to prevent ring-opening reactions. Kinetic studies on similar compounds show a 10°C increase reduces stability by 30% .
  • Degradation Pathways : Monitor via HPLC-UV for byproducts (e.g., tetrahydrofuran-2-carboxylic acid from hydrolysis) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardize Assays : Use uniform cell lines (e.g., HEK293) and controls to minimize variability.
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies across multiple replicates (n ≥ 6).
  • Meta-Analysis : Cross-reference databases like TOXCENTER or PubChem (as in ) to identify outliers.
  • Mechanistic Studies : Use knockout models or siRNA silencing to confirm target specificity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for volatile intermediates .
  • Waste Disposal : Neutralize nitrile groups with bleach (NaClO) before disposal .
  • Emergency Procedures : For spills, adsorb with vermiculite and treat with 10% aqueous NaOH to hydrolyze nitriles .

Advanced: What strategies enable enantioselective functionalization of the tetrahydrofuran ring?

Methodological Answer:

  • Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling or enzymatic resolution (e.g., lipases for kinetic resolution) .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to block hydroxyl groups during functionalization .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral ligands .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with fluorine/chlorine substitutions at C3 or varying nitrile positions .
  • Pharmacophore Mapping : Use CoMFA/CoMSIA models to correlate steric/electronic properties with activity .
  • In Vivo Testing : Prioritize analogs with logP < 3.5 and polar surface area < 60 Ų for blood-brain barrier penetration .

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